molecular formula C9H11BrClN B12833317 (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B12833317
M. Wt: 248.55 g/mol
InChI Key: XQXNVLZRIWWINX-VTLYIQCISA-N
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Description

(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative This compound is notable for its unique structural features, which include a cyclopropane ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a bromophenyl derivative with a cyclopropane precursor under specific conditions. For instance, the use of chiral catalysts can help achieve the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diethylzinc and iodine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of stereoselective biological processes .

Medicine

Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, leading to changes in their activity. The bromophenyl group can also participate in binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a bromophenyl group and a cyclopropane ring.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

(1R,2R)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m1./s1

InChI Key

XQXNVLZRIWWINX-VTLYIQCISA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC=C(C=C2)Br.Cl

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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